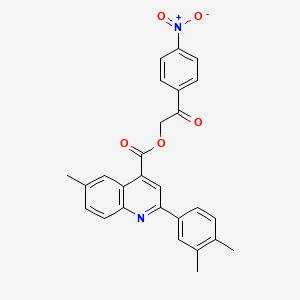

![molecular formula C23H23NO7 B11624410 4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11624410.png)

4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its chemical structure consists of a butanoic acid backbone appended with a pyrrolidinone ring and various functional groups. The compound’s systematic name reflects its substituents and stereochemistry, emphasizing its complexity.

Métodos De Preparación

2.1 Synthetic Routes: Several synthetic routes lead to Compound X, but one common approach involves the following steps:

Condensation Reaction: Starting from 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde, a condensation reaction forms the chalcone intermediate.

Cyclization: The chalcone undergoes cyclization with a suitable amine (e.g., proline) to form the pyrrolidinone ring.

Hydroxylation: The resulting compound is then hydroxylated at specific positions using reagents like sodium hydroxide or hydrogen peroxide.

Carboxylation: Finally, carboxylation of the hydroxylated intermediate yields Compound X.

2.2 Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically employs more efficient methods, such as continuous flow processes or solid-phase synthesis. These approaches enhance yield and minimize waste.

Análisis De Reacciones Químicas

Compound X exhibits diverse reactivity:

Oxidation: It can undergo oxidative transformations, yielding various products.

Reduction: Reduction reactions modify its functional groups.

Substitution: Substituents on the aromatic rings can be replaced via electrophilic or nucleophilic substitution. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).

Aplicaciones Científicas De Investigación

4.1 Chemistry:

Catalysis: Compound X’s functional groups make it an intriguing catalyst for asymmetric reactions.

Supramolecular Chemistry: Its unique structure contributes to host-guest interactions and self-assembly.

Antioxidant Properties: The phenolic moieties confer antioxidant activity, potentially beneficial for health.

Anti-inflammatory Effects: Compound X may modulate inflammatory pathways.

Pharmaceuticals: Researchers explore its potential as a drug scaffold.

Materials Science: Its structural motifs inspire novel materials.

Mecanismo De Acción

Compound X’s effects likely involve:

Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

Pathways: Activation or inhibition of signaling pathways.

Comparación Con Compuestos Similares

Compound X stands out due to its intricate structure and multifaceted reactivity. Similar compounds include Compound Y) and Compound Z), but their distinct features set them apart.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Propiedades

Fórmula molecular |

C23H23NO7 |

|---|---|

Peso molecular |

425.4 g/mol |

Nombre IUPAC |

4-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |

InChI |

InChI=1S/C23H23NO7/c1-13-5-7-14(8-6-13)21(28)19-20(15-9-10-16(25)17(12-15)31-2)24(23(30)22(19)29)11-3-4-18(26)27/h5-10,12,20,25,28H,3-4,11H2,1-2H3,(H,26,27)/b21-19+ |

Clave InChI |

HTYFEHCKEIHDCY-XUTLUUPISA-N |

SMILES isomérico |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)/O |

SMILES canónico |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624340.png)

![4,4-dimethyl-N-(3-methylbutyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11624342.png)

![3,5-diethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624350.png)

![1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11624356.png)

![2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11624358.png)

![N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11624365.png)

![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11624383.png)

![Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11624384.png)

![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624387.png)

![5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine](/img/structure/B11624389.png)

![2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide](/img/structure/B11624397.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624404.png)

![Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11624409.png)